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Compound of Interest

6-Hydroxy-1-(p-tolyl)hexane-1,3-
Compound Name:
dione

cat. No.: B1303837

Technical Guide: 6-Hydroxy-1-(p-tolyl)hexane-
1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is a dicarbonyl compound featuring a tolyl group and
a terminal hydroxyl group. Its structure suggests potential for use as a building block in the
synthesis of more complex molecules, including heterocyclic compounds and potential
biologically active agents. This guide provides a summary of its known properties and a
proposed methodology for its synthesis and characterization. Due to the limited availability of
experimental spectroscopic data in public databases, this guide also includes predicted
spectroscopic information to aid researchers in its identification and study.

Compound Properties

Basic chemical properties for 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione are summarized below.
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Property Value Source
6-hydroxy-1-(4-

IUPAC Name methylphenyl)hexane-1,3- PubChem
dione

CAS Number 69745-21-7 PubChem

Molecular Formula C13H1603 PubChem

Molecular Weight 220.26 g/mol PubChem

] CC1=CC=C(C=C1)C(=0O)CC(=
Canonical SMILES PubChem

0)CCCO

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is the Claisen

condensation between an appropriate ester and a ketone. A potential disconnection suggests
the reaction of 4'-methylacetophenone with a protected 4-hydroxybutanoic acid ester, followed

by deprotection.

Proposed Synthesis Workflow
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Caption: Proposed synthesis workflow for 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione.
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General Experimental Protocol (Hypothetical)

» Protection of Ethyl 4-hydroxybutanoate: To a solution of ethyl 4-hydroxybutanoate in
anhydrous dichloromethane (DCM) is added a suitable protecting group reagent (e.g., tert-
butyldimethylsilyl chloride) and a base (e.g., imidazole). The reaction is stirred at room
temperature until complete, as monitored by thin-layer chromatography (TLC). The reaction
mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated
under reduced pressure to yield the protected ester.

o Claisen Condensation: To a suspension of a strong base (e.g., sodium hydride) in an
anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere, a solution of 4'-
methylacetophenone in THF is added dropwise at 0 °C. The mixture is stirred for a short
period, after which the protected ethyl 4-hydroxybutanoate is added dropwise. The reaction
is allowed to warm to room temperature and stirred until completion. The reaction is then
guenched by the addition of a saturated aqueous ammonium chloride solution and extracted
with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and
concentrated.

o Deprotection: The crude product from the previous step is dissolved in a suitable solvent
(e.g., THF), and a deprotecting agent (e.g., tetrabutylammonium fluoride for a TBDMS group)
is added. The reaction is stirred at room temperature until the deprotection is complete. The
solvent is removed under reduced pressure, and the residue is purified by column
chromatography to yield 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione.

Predicted Spectroscopic Data

The following spectroscopic data has been predicted using computational models and is
intended to be a guide for researchers.

'H NMR Spectroscopy (Predicted)
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
Aromatic C-H (ortho to
~7.8 d 2H
C=0)
Aromatic C-H (meta to
~7.3 d 2H
C=0)
~6.2 s 1H Enol C-H
~3.7 t 2H -CH2-OH
~2.8 t 2H -C(=0)-CHa2-
~2.4 S 3H Ar-CHs
~2.0 quintet 2H -CHz2-CH2-CHa2-
~1.7 brs 1H -OH

Chemical Shift (ppm)

Assignment

~195 C=0 (ketone)
~185 C=0 (enol)
~144 Aromatic C-CHs
~134 Aromatic C-C=0
~129 Aromatic C-H
~128 Aromatic C-H
~100 Enol C-H

~62 -CH2-OH

~45 -C(=0)-CHz2-
~30 -CH2-CH2-CH2-
~21 Ar-CHs
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Expected Infrared (IR) Spectroscopy Features

o O-H stretch: A broad absorption band in the region of 3500-3200 cm~1 corresponding to the
hydroxy! group.

e C-H stretch (aromatic): Peaks above 3000 cm~1.
e C-H stretch (aliphatic): Peaks below 3000 cm~1.

e C=0 stretch: Strong absorption bands in the region of 1750-1650 cm~1, characteristic of the
dicarbonyl system. The presence of enolization may lead to a broadening and shifting of
these bands.

C=C stretch (aromatic and enol): Peaks in the region of 1600-1450 cm™1,

Expected Mass Spectrometry Features

e Molecular lon (M*): A peak corresponding to the molecular weight of the compound (m/z =
220.11).

o Fragmentation Patterns: Expect to see fragmentation patterns corresponding to the loss of
water (M-18), the tolyl group (M-91), and other characteristic fragments resulting from the
cleavage of the diketone and alkyl chain.

Signaling Pathways

There is currently no available information in the scientific literature to associate 6-Hydroxy-1-
(p-tolyl)hexane-1,3-dione with any specific biological signaling pathways.

Disclaimer: The spectroscopic data and experimental protocols presented in this guide are
based on predictions and established chemical principles. Experimental verification is required
for confirmation.

 To cite this document: BenchChem. [spectroscopic data of 6-Hydroxy-1-(p-tolyl)hexane-1,3-
dione]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1303837#spectroscopic-data-of-6-hydroxy-1-p-tolyl-
hexane-1-3-dione]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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